Benzyl 2-O,3-O-dibenzyl-6-oxo-6-O-methyl-β-D-galactopyranoside Benzyl 2-O,3-O-dibenzyl-6-oxo-6-O-methyl-β-D-galactopyranoside
Brand Name: Vulcanchem
CAS No.: 17120-56-8
VCID: VC0096464
InChI: InChI=1S/C28H30O7/c1-31-27(30)25-23(29)24(32-17-20-11-5-2-6-12-20)26(33-18-21-13-7-3-8-14-21)28(35-25)34-19-22-15-9-4-10-16-22/h2-16,23-26,28-29H,17-19H2,1H3/t23-,24+,25+,26-,28-/m1/s1
SMILES: COC(=O)C1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Molecular Formula: C28H30O7
Molecular Weight: 478.541

Benzyl 2-O,3-O-dibenzyl-6-oxo-6-O-methyl-β-D-galactopyranoside

CAS No.: 17120-56-8

Main Products

VCID: VC0096464

Molecular Formula: C28H30O7

Molecular Weight: 478.541

Benzyl 2-O,3-O-dibenzyl-6-oxo-6-O-methyl-β-D-galactopyranoside - 17120-56-8

CAS No. 17120-56-8
Product Name Benzyl 2-O,3-O-dibenzyl-6-oxo-6-O-methyl-β-D-galactopyranoside
Molecular Formula C28H30O7
Molecular Weight 478.541
IUPAC Name methyl (2S,3R,4S,5R,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxane-2-carboxylate
Standard InChI InChI=1S/C28H30O7/c1-31-27(30)25-23(29)24(32-17-20-11-5-2-6-12-20)26(33-18-21-13-7-3-8-14-21)28(35-25)34-19-22-15-9-4-10-16-22/h2-16,23-26,28-29H,17-19H2,1H3/t23-,24+,25+,26-,28-/m1/s1
Standard InChIKey WLTLJHILMOKKSM-BZTMQRDQSA-N
SMILES COC(=O)C1C(C(C(C(O1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator